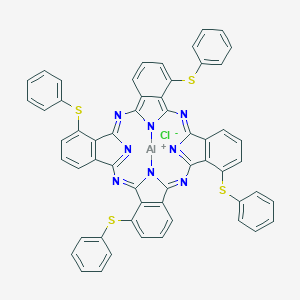

Aluminum 1 8 15 22-tetrakis(phenylthio)&

説明

Overview of Phthalocyanine (B1677752) Macrocycles: Historical Context and Fundamental Structural Aspects

Phthalocyanines are a class of intensely colored, aromatic macrocyclic compounds that are structurally related to porphyrins. Their discovery was serendipitous, with the first phthalocyanine being an unidentified blue compound reported in 1907. A more formal discovery occurred in 1927 when Swiss researchers synthesized copper phthalocyanine while attempting to prepare phthalonitrile. The remarkable stability of this complex was noted, and in 1934, Sir Patrick Linstead elucidated the chemical and structural properties of iron phthalocyanine.

Structurally, a phthalocyanine molecule consists of four isoindole units linked by aza (-N=) bridges, forming a 16-membered inner ring with a conjugated π-electron system. This large, planar structure is responsible for their intense absorption of light in the 600-700 nm range, resulting in their characteristic blue or green colors. The central cavity of the macrocycle can accommodate a hydrogen atom or a metal ion.

Significance of Central Metal Ions in Phthalocyanine Frameworks for Tunable Properties

The incorporation of a central metal ion into the phthalocyanine framework is a key strategy for modulating the molecule's physicochemical properties. The nature of the metal ion significantly influences the electronic, optical, catalytic, and photophysical characteristics of the resulting metallophthalocyanine. For instance, the presence of a metal can alter the absorption and emission wavelengths, influence the efficiency of intersystem crossing to the triplet state (a crucial process in photodynamic therapy), and impart catalytic activity. The varied oxidation states of transition metals, in particular, can enhance the electrocatalytic capabilities of metallophthalocyanine-based sensors.

Role of Aluminum in the Coordination Chemistry of Macrocyclic Ligands and its Unique Characteristics

Aluminum, a post-transition metal, brings unique characteristics to the coordination chemistry of phthalocyanine macrocycles. As a trivalent ion (Al³⁺), it typically coordinates in a non-planar fashion within the phthalocyanine ring, with an axial ligand attached to the aluminum center. This axial ligand can be varied, providing another avenue for fine-tuning the molecule's properties, such as solubility and aggregation behavior.

Aluminum phthalocyanines are known for their high photostability and efficient generation of singlet oxygen, a reactive oxygen species that is the cytotoxic agent in photodynamic therapy (PDT). This has made them promising candidates for photosensitizers in cancer treatment. Furthermore, the electronic properties of aluminum phthalocyanines have led to their investigation in the field of organic electronics, such as in organic thin-film transistors (OTFTs).

Scope and Objectives of Academic Research on Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine Derivatives

Academic research on Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine and its derivatives is primarily driven by the desire to develop advanced materials for specific applications. The introduction of phenylthio substituents at the peripheral positions of the phthalocyanine ring is a strategic modification aimed at influencing the molecule's solubility, aggregation properties, and electronic structure.

The primary objectives of this research include:

Synthesis and Characterization: Developing efficient synthetic routes to obtain high-purity Aluminum 1,8,15,22-tetrakis(phenylthio)phthalocyanine and its derivatives, and thoroughly characterizing their molecular structure and fundamental properties using techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy.

Investigation of Photophysical and Photochemical Properties: Quantifying key parameters such as fluorescence quantum yields, triplet state lifetimes, and singlet oxygen generation efficiencies to assess their potential as photosensitizers in photodynamic therapy.

In Vitro and In Vivo Studies: Evaluating the biological efficacy of these compounds, including their cellular uptake, subcellular localization, and photodynamic activity against cancer cells and tumors in animal models. spiedigitallibrary.org

Materials Science Applications: Exploring the potential of these compounds in electronic devices by studying their charge transport properties and performance in fabricated devices like sensors and transistors.

The following tables summarize some of the key properties and research findings related to a closely related derivative, hydroxyaluminum tetra(3-phenylthio)phthalocyanine.

Physicochemical Properties of a Phenylthio-Substituted Aluminum Phthalocyanine Derivative

| Property | Value/Observation |

| Compound | Hydroxyaluminum tetra(3-phenylthio)phthalocyanine [(PhS)₄PcAlOH] |

| CAS Number | 167093-23-4 (for the chloro derivative) |

| Molecular Formula | C₅₆H₃₃AlN₈O₄S₄ (for the hydroxy derivative) |

| Appearance | Dark green or blue powder |

| Solubility | Generally low in common organic solvents, often requiring formulation (e.g., in liposomes) for biological studies. spiedigitallibrary.org |

| Maximum Absorption (λmax) | Typically in the near-infrared region, around 732 nm, which is advantageous for deeper tissue penetration in PDT. spiedigitallibrary.org |

Research Findings on the Photodynamic Therapy Application of a Phenylthio-Substituted Aluminum Phthalocyanine Derivative

| Research Aspect | Finding | Reference |

| In Vivo Model | F₁ mice bearing Erlich tumor | spiedigitallibrary.org |

| Formulation | Administered intravenously in liposomal form | spiedigitallibrary.org |

| Tumor Accumulation Selectivity | High selectivity of accumulation in tumor compared to normal tissue, with a ratio of up to 8:1. | spiedigitallibrary.org |

| Clearance | Completely clears from normal tissue in 7-8 days. | spiedigitallibrary.org |

| Photodynamic Efficiency | Pronounced tumor growth inhibition (TGI) exceeding 80% upon irradiation with a 732 nm laser. | spiedigitallibrary.org |

特性

CAS番号 |

167093-23-4 |

|---|---|

分子式 |

C56H38AlClN8S4 |

分子量 |

1013.7 g/mol |

InChI |

InChI=1S/C56H38N8S4.Al.ClH/c1-5-17-33(18-6-1)65-41-29-13-25-37-45(41)53-57-49(37)62-54-47-39(27-15-31-43(47)67-35-21-9-3-10-22-35)51(59-54)64-56-48-40(28-16-32-44(48)68-36-23-11-4-12-24-36)52(60-56)63-55-46-38(50(58-55)61-53)26-14-30-42(46)66-34-19-7-2-8-20-34;;/h1-32,57,60-64H;;1H/q-2;+3;/p-1 |

InChIキー |

JWPNATQHLXEGSZ-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)SC2=CC=CC3=C2C4=NC3=NC5=C6C(=C7N5[Al+]N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC=C2SC1=CC=CC=C1)C(=CC=C9)SC1=CC=CC=C1)C=CC=C6SC1=CC=CC=C1.[Cl-] |

正規SMILES |

C1=CC=C(C=C1)SC2=CC=CC3=C4NC(=C32)NC5=C6C=CC=C(C6=C7N5[Al+]N8C(=C9C=CC=C(C9=C8N4)SC1=CC=CC=C1)NC1=C2C(=C(N1)N7)C=CC=C2SC1=CC=CC=C1)SC1=CC=CC=C1.[Cl-] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthetic Methodologies and Derivatization Strategies for Aluminum 1,8,15,22 Tetrakis Phenylthio 29h,31h Phthalocyanine

General Synthetic Approaches for Peripherally Substituted Phthalocyanines

The synthesis of peripherally substituted phthalocyanines can be broadly categorized into two primary strategies: the cyclotetramerization of substituted phthalonitrile precursors and the direct substitution on a pre-formed phthalocyanine (B1677752) macrocycle. The former approach is more widely employed due to its ability to yield well-defined isomers and avoid issues of low reactivity and poor solubility often associated with the latter method.

The cyclotetramerization reaction typically involves heating four equivalents of a substituted phthalonitrile in the presence of a metal salt or a strong base in a high-boiling solvent. This method allows for the controlled synthesis of phthalocyanines with substituents at specific peripheral positions. For 1,8,15,22-tetrasubstituted phthalocyanines, the precursor is a 3-substituted phthalonitrile. The choice of reaction conditions, including the solvent, temperature, and catalyst, can significantly impact the yield and purity of the final product. Common solvents for this reaction include n-pentanol, dimethylformamide (DMF), and quinoline. The use of a template, such as a metal salt, can facilitate the formation of the macrocycle and directly yield the metallophthalocyanine. Alternatively, the metal-free phthalocyanine can be synthesized first and subsequently metallated.

Direct substitution on the phthalocyanine ring is a less common approach due to the inherent stability and often low solubility of the macrocycle, which can lead to harsh reaction conditions and a mixture of products that are difficult to separate. However, for certain substituents, this method can be a viable option.

Specific Synthesis of Phenylthio-Substituted Phthalocyanine Precursors

The key precursor for the synthesis of 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine is 3-(phenylthio)phthalonitrile. A common and efficient route to this precursor is the nucleophilic aromatic substitution of a nitro group in 3-nitrophthalonitrile with thiophenol. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a base like potassium carbonate (K₂CO₃). The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the nitro group on the phthalonitrile ring.

The reaction proceeds as follows:

4-Nitrophthalonitrile + Thiophenol --(Base, Solvent)--> 4-(Phenylthio)phthalonitrile

The product, 4-(phenylthio)phthalonitrile, can be purified by recrystallization or column chromatography. The successful synthesis of this precursor is crucial for obtaining the desired tetrasubstituted phthalocyanine.

| Reactant | Reagent/Solvent | Conditions | Product |

| 4-Nitrophthalonitrile | Thiophenol, K₂CO₃, DMF | Heating | 4-(Phenylthio)phthalonitrile |

Metallation Reactions for the Formation of Aluminum Phthalocyanine Complexes

Once the metal-free 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine has been synthesized via the cyclotetramerization of 4-(phenylthio)phthalonitrile, the final step is the insertion of the aluminum ion into the central cavity of the macrocycle. This metallation reaction is typically achieved by refluxing the metal-free phthalocyanine with a suitable aluminum salt, such as aluminum chloride (AlCl₃) or aluminum acetate, in a high-boiling solvent like quinoline or 1-chloronaphthalene.

The general reaction is:

H₂[Pc(SPh)₄] + AlCl₃ --(High-boiling solvent, Δ)--> Al(Cl)[Pc(SPh)₄] + 2HCl

The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the characteristic changes in the Q-band absorption upon metallation. After the reaction is complete, the product is typically purified by washing with various solvents to remove unreacted starting materials and byproducts, followed by techniques such as column chromatography or sublimation. The resulting product is Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride, where a chloride ion acts as the axial ligand to the aluminum center.

| Metal-free Phthalocyanine | Metal Salt | Solvent | Conditions | Product |

| 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine | Aluminum chloride (AlCl₃) | Quinoline | Reflux | Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride |

Post-Synthetic Modifications and Axial Ligation Chemistry of Aluminum Phthalocyanines

Aluminum phthalocyanines are known for their rich axial ligation chemistry. The aluminum(III) ion in the phthalocyanine core is coordinatively unsaturated and readily accepts one or two axial ligands. In the case of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride, the chloride ion is the initial axial ligand. This ligand can be readily exchanged with other ligands through post-synthetic modification reactions.

This axial ligation provides a powerful tool to fine-tune the physicochemical properties of the aluminum phthalocyanine complex, such as its solubility, aggregation behavior, and electronic properties. A wide variety of ligands can be introduced, including alkoxides, phenoxides, carboxylates, and various nitrogen-containing heterocycles. For instance, reaction with phenols can lead to the formation of phenoxy-substituted aluminum phthalocyanines.

The general scheme for axial ligand exchange is:

Al(Cl)[Pc(SPh)₄] + L⁻ --> Al(L)[Pc(SPh)₄] + Cl⁻

where L⁻ represents the incoming anionic ligand.

The nature of the axial ligand can have a profound impact on the photophysical and photochemical properties of the phthalocyanine. For example, the introduction of bulky axial ligands can inhibit aggregation, which is often detrimental to the performance of phthalocyanines in applications such as photodynamic therapy and optical limiting. Furthermore, the electronic nature of the axial ligand can influence the redox potentials of the phthalocyanine macrocycle.

| Starting Complex | Reagent | Resulting Axial Ligand |

| Al(Cl)[Pc(SPh)₄] | Phenol | Phenoxide |

| Al(Cl)[Pc(SPh)₄] | Acetic Acid | Acetate |

| Al(Cl)[Pc(SPh)₄] | Pyridine | Pyridine (can form six-coordinate complexes) |

Advanced Spectroscopic Characterization and Structural Elucidation of Aluminum 1,8,15,22 Tetrakis Phenylthio 29h,31h Phthalocyanine

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for probing the local atomic environment in solid materials. For quadrupolar nuclei like Aluminum-27, specialized ssNMR experiments are required to obtain high-resolution spectra and extract detailed structural information.

The ²⁷Al nucleus possesses a spin quantum number I = 5/2, which results in a nuclear electric quadrupole moment. This moment interacts with the electric field gradient (EFG) at the nucleus, leading to significant broadening of the NMR signal, which can obscure subtle differences in the aluminum coordination environment. To overcome this, advanced techniques are employed:

Magic-Angle Spinning (MAS): This technique involves spinning the sample at a high frequency (kilohertz range) at an angle of 54.74° with respect to the external magnetic field. MAS averages out anisotropic interactions, including the dipolar coupling and the chemical shift anisotropy, leading to narrower spectral lines. However, for quadrupolar nuclei, MAS only partially averages the second-order quadrupolar interaction.

Multiple-Quantum Magic-Angle Spinning (MQMAS): MQMAS is a two-dimensional NMR experiment that provides high-resolution spectra of quadrupolar nuclei. It correlates the symmetric multiple-quantum transitions with the single-quantum transition, effectively separating the isotropic chemical shift from the second-order quadrupolar broadening. This allows for the resolution of distinct aluminum sites that may not be distinguishable in a standard one-dimensional MAS spectrum.

Quadrupolar Carr–Purcell–Meiboom–Gill (QCPMG): The QCPMG technique is a spin-echo method that can enhance the signal-to-noise ratio of broad quadrupolar patterns. It is particularly useful for acquiring undistorted line shapes of static or slowly spinning samples, from which quadrupolar parameters can be accurately determined.

The interaction between the nuclear quadrupole moment and the EFG is characterized by two parameters:

Quadrupolar Coupling Constant (CQ): This parameter measures the strength of the quadrupolar interaction and is directly proportional to the magnitude of the EFG at the nucleus. Its value is sensitive to the geometry and nature of the ligands coordinated to the aluminum center.

Asymmetry Parameter (η): This parameter describes the deviation of the EFG from axial symmetry. It ranges from 0 for a perfectly symmetric EFG to 1 for a highly asymmetric EFG.

The CQ and η values are typically extracted by simulating the experimental NMR line shapes obtained from MAS, MQMAS, or static QCPMG experiments. These parameters provide valuable information about the local symmetry and coordination environment of the aluminum atom.

Table 1: Hypothetical ²⁷Al NMR Quadrupolar Parameters for Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine

| Parameter | Value | Description |

| Isotropic Chemical Shift (δiso) | (ppm) | Provides information about the electronic environment and coordination number of the aluminum atom. |

| Quadrupolar Coupling Constant (CQ) | (MHz) | Reflects the strength of the interaction between the nuclear quadrupole moment and the electric field gradient. |

| Asymmetry Parameter (η) | Describes the deviation of the electric field gradient from axial symmetry. |

Note: This table is for illustrative purposes only, as specific experimental data for the target compound is not available.

Chemical Shielding Anisotropy (CSA) arises from the orientation-dependent interaction of the electron cloud around the nucleus with the external magnetic field. In solid samples, this anisotropy is not averaged out by molecular tumbling and contributes to the broadening of the NMR lineshape.

To gain a deeper understanding of the experimental NMR parameters, they are often correlated with quantum chemical calculations. Density Functional Theory (DFT) is a commonly used method to calculate NMR parameters such as the EFG and chemical shielding tensors.

By building a computational model of the molecular structure of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine, it is possible to:

Predict the ²⁷Al NMR parameters (δiso, CQ, and η) for different possible conformations or coordination environments.

Assign the experimentally observed NMR signals to specific aluminum sites within the molecule.

Gain insights into how the electronic structure and geometry of the molecule influence the NMR parameters.

The agreement between the calculated and experimental data serves to validate the structural model and provides a more complete picture of the molecule's properties.

Electronic Absorption Spectroscopy: Insights into Electronic Transitions and Substituent Effects

Electronic absorption spectroscopy, typically using ultraviolet and visible (UV-Vis) light, provides information about the electronic transitions within a molecule. For phthalocyanines, the UV-Vis spectrum is characterized by two main absorption regions:

The Q-band: This is an intense absorption in the visible region (typically 600-700 nm) and is responsible for the characteristic blue-green color of phthalocyanines. It arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine (B1677752) macrocycle.

The Soret band (or B-band): This is a strong absorption in the near-UV region (around 300-400 nm) and corresponds to deeper π-π* transitions.

The positions and intensities of these bands are sensitive to the central metal ion and the peripheral substituents. In the case of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine, the phenylthio groups at the 1, 8, 15, and 22 positions are expected to influence the electronic properties of the phthalocyanine ring. These electron-donating or -withdrawing groups can alter the energy levels of the HOMO and LUMO, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts). The study of these shifts provides valuable information about the electronic communication between the substituents and the macrocycle.

Table 2: Hypothetical Electronic Absorption Data for Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine in a Solvent

| Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

| Soret Band | π-π* transition | ||

| Q-band | π-π* transition (HOMO-LUMO) |

Note: This table is for illustrative purposes only, as specific experimental data for the target compound is not available.

Fluorescence Spectroscopy: Emissive Properties and Photophysical Pathways

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. Following excitation into the Q-band, aluminum phthalocyanines can relax through several photophysical pathways, including fluorescence.

The fluorescence spectrum is typically a mirror image of the Q-band absorption. The key parameters obtained from fluorescence spectroscopy include:

Emission Wavelength (λem): The wavelength at which the maximum fluorescence intensity is observed.

Fluorescence Quantum Yield (ΦF): The ratio of the number of photons emitted to the number of photons absorbed. This parameter provides a measure of the efficiency of the fluorescence process.

Fluorescence Lifetime (τF): The average time the molecule spends in the excited state before returning to the ground state via fluorescence.

These emissive properties are influenced by the central aluminum ion and the phenylthio substituents. The substituents can affect the rates of both radiative (fluorescence) and non-radiative decay processes, such as intersystem crossing to the triplet state and internal conversion. Understanding these photophysical pathways is crucial for applications where the light-emitting properties of the phthalocyanine are important.

Computational Chemistry and Theoretical Modeling of Aluminum 1,8,15,22 Tetrakis Phenylthio 29h,31h Phthalocyanine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the electronic structure, stability, and spectroscopic properties of this phthalocyanine (B1677752) derivative. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic ground state and its response to external fields.

Density Functional Theory (DFT) has become a standard and powerful tool for optimizing the molecular geometry of large systems like phthalocyanines. nih.govresearchgate.net This approach determines the lowest energy arrangement of atoms by calculating the electron density rather than the complex many-electron wavefunction. For Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine, DFT calculations are crucial for obtaining a realistic molecular structure, which serves as the foundation for all other computational property predictions. nih.gov

Various exchange-correlation functionals, such as B3LYP, PBE, and CAM-B3LYP, are employed in conjunction with appropriate basis sets to accurately model the system. nih.govnih.gov The choice of functional and basis set can influence the predicted geometric parameters, such as bond lengths and angles, and must be carefully considered to achieve results that correlate well with experimental data where available. nih.gov The optimization process for this molecule involves finding the minimum on the potential energy surface, considering the flexible nature of the peripheral phenylthio groups.

The Electric Field Gradient (EFG) tensor provides a measure of the non-spherical distribution of electron charge around a nucleus. frontiersin.org For the central aluminum atom in this phthalocyanine, which has a nuclear quadrupole moment, the EFG tensor is a critical parameter that can be probed experimentally using solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. cdnsciencepub.com

Quantum chemical calculations are employed to predict the EFG tensor at the 27Al nucleus. cdnsciencepub.com These calculations are highly sensitive to the electronic structure and the local geometry around the aluminum ion. The principal components of the EFG tensor (V11, V22, V33) and derived parameters, such as the quadrupolar coupling constant (CQ) and the asymmetry parameter (ηQ), can be computed and directly compared with experimental solid-state NMR data. A study on the chloride salt of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine reported a calculated CQ value of 9.20 MHz and an ηQ of 0.10, which showed good agreement with the experimental values of 10.0 MHz and 0.10, respectively, validating the computational model. cdnsciencepub.com

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| CQ (MHz) | 9.20 | 10.0 |

| ηQ | 0.10 | 0.10 |

The nuclear magnetic shielding tensor describes how the electron cloud around a nucleus shields it from an external magnetic field, giving rise to the chemical shift observed in NMR spectroscopy. q-chem.comnih.gov Like the EFG tensor, the 27Al nuclear magnetic shielding tensor is a sensitive probe of the local electronic environment. cdnsciencepub.com

Computational methods, often using the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, are used to simulate this tensor. q-chem.com The calculations yield the principal components of the shielding tensor (δ11, δ22, δ33), from which the isotropic chemical shift (δiso) and the chemical shielding anisotropy (CSA) can be determined. For Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride, the calculated isotropic chemical shift was found to be in good agreement with experimental data. cdnsciencepub.com The span (Ω), a measure of the CSA, was calculated to be 111 ppm, comparing favorably with the experimental value of 120 ± 10 ppm, which is noted as the largest 27Al CSA observed directly in a solid material. cdnsciencepub.com

| Parameter | Calculated Value (ppm) | Experimental Value (ppm) |

|---|---|---|

| δiso | 40 | 45 |

| Span (Ω) | 111 | 120 ± 10 |

Molecular Simulations for Conformational Analysis and Dynamics

While static quantum chemical calculations provide information on minimum energy structures, molecular simulations are necessary to explore the conformational landscape and dynamics of the flexible phenylthio substituents. The rotation around the C-S and S-Pc bonds allows for a variety of spatial arrangements of the phenyl groups. nih.govunife.it

Conformational analysis studies, often initiated from a DFT-optimized geometry, can map the potential energy surface as a function of key dihedral angles. nih.gov This helps to identify low-energy conformers and the energy barriers between them. Such studies reveal that different orientations of the phenylthio groups can exist, with small energy differences between them, suggesting that the molecule may exist as a mixture of conformers at room temperature. nih.gov Molecular dynamics (MD) simulations, though computationally intensive for a molecule of this size, could provide further insight into the time-dependent behavior and flexibility of these substituents and their influence on the central phthalocyanine core.

Theoretical Studies on the Influence of Phenylthio Substituents on Molecular Planarity and Steric Conformation

The introduction of bulky substituents at the periphery of the phthalocyanine macrocycle can induce significant steric strain, leading to distortions from planarity. uea.ac.ukresearchgate.netnih.gov The four phenylthio groups in the 1, 8, 15, and 22 positions are located in what is known as the "non-peripheral" positions. Steric hindrance between these adjacent bulky groups can force the phthalocyanine core to adopt non-planar conformations, such as a saddle or helical shape. nih.govresearchgate.net

Theoretical studies focus on quantifying this distortion. DFT-optimized geometries can reveal the extent of out-of-plane bending of the isoindole units. The steric hindrance from the substituted aryl groups is a significant factor in this distortion. researchgate.net This deviation from planarity is not merely a structural curiosity; it has profound effects on the molecule's electronic properties, such as its absorption spectrum, aggregation behavior, and solubility. uea.ac.ukresearchgate.net By preventing close π-π stacking, such non-planar conformations can enhance the solubility of the phthalocyanine and modify its photophysical properties, a key aspect in the design of materials for various applications. uea.ac.ukrsc.org

An in-depth look at the supramolecular chemistry of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine reveals complex aggregation phenomena governed by intermolecular forces. The formation of higher-order structures from individual molecules in solution is a key characteristic of phthalocyanines, significantly influencing their photophysical and chemical properties.

Coordination Chemistry of the Central Aluminum Ion in Phthalocyanine Systems

Nature of Aluminum-Nitrogen Coordination within the Phthalocyanine (B1677752) Macrocycle

The phthalocyanine macrocycle acts as a tetradentate dianionic ligand, coordinating the central metal ion through four inwardly projecting isoindole nitrogen atoms. In chloro(phthalocyaninato)aluminum(III), the Al(III) ion is bonded to these four nitrogen atoms in a nearly square planar arrangement. However, due to the steric requirements of the Al(III) ion and its axial ligand, the metal center is not perfectly coplanar with the N4-donor set of the macrocycle.

The crystal structure of chloroaluminum phthalocyanine (AlPc-Cl) reveals that the aluminum atom is displaced from the mean plane of the four coordinating nitrogen atoms. This displacement results in a square pyramidal coordination geometry, with the four phthalocyanine nitrogens forming the base and the axial chloro ligand at the apex. This out-of-plane displacement is a characteristic feature of pentacoordinate phthalocyanine complexes. The Al-N bond lengths are typically uniform, reflecting the C4 symmetry of the phthalocyanine ligand core. Theoretical calculations on related aluminum-nitrogen compounds suggest an Al=N double bond distance can be around 1.80 Å, though the coordinate bonds within the phthalocyanine macrocycle are longer dtic.mil. In a structure analogous to AlPc, gallium phthalocyanine, the metal atom is situated approximately 0.44 Å above the plane formed by the four isoindole nitrogens researchgate.net.

| Parameter | Value | Reference Compound |

| Coordination Geometry | Square Pyramidal | Chloroaluminum Phthalocyanine |

| Al(III) Displacement | ~0.44 Å (comparative) | Gallium Phthalocyanine Chloride researchgate.net |

| Al-N Bond Type | Coordinate Covalent | Aluminum Phthalocyanines |

| Al-N Bond Length | ~1.80 Å (theoretical) | Dihydroaluminum Amide dtic.mil |

Axial Ligation Chemistry: Ligand Exchange and Donor-Acceptor Interactions

The trivalent nature of the aluminum ion (Al³⁺) requires an anionic axial ligand to achieve a neutral complex, with the phthalocyanine macrocycle being a dianion (Pc²⁻). This fifth coordination site is crucial to the chemistry of aluminum phthalocyanines. The identity of this axial ligand can be readily modified through ligand exchange reactions, providing a powerful method for tuning the molecule's properties.

A common precursor, chloroaluminum phthalocyanine (AlPc-Cl), serves as a versatile starting material for introducing a wide array of axial ligands. For instance, the chloride can be substituted by nucleophilic attack from phenols, alkoxides, or carboxylates to form new AlPc-OAr, AlPc-OR, or AlPc-O₂CR complexes. These reactions are classic examples of ligand exchange on a metal center sci-hub.seacs.org.

The interaction between the axial ligand and the central aluminum ion is a classic Lewis acid-base or donor-acceptor interaction. The Al(III) center, being electron-deficient, acts as a Lewis acid (acceptor). The axial ligand, which is typically an anion with available lone pairs (e.g., Cl⁻, OH⁻, RO⁻), acts as a Lewis base (donor), forming a coordinate covalent bond. The strength and nature of this donor-acceptor interaction can influence the entire electronic structure of the macrocycle. This principle is also exploited in creating supramolecular donor-acceptor systems where, for example, a pyridine-functionalized molecule can axially coordinate to a zinc phthalocyanine, demonstrating the versatility of this interaction type nih.govrsc.orgresearchgate.net.

Influence of Axial Ligands on the Electronic and Spectroscopic Properties

The axial ligand exerts a significant electronic influence on the phthalocyanine macrocycle, which is readily observed in the complex's UV-visible absorption spectrum. The spectrum is dominated by two main features: the intense Q-band in the visible/near-IR region (~670-700 nm) and the Soret or B-band in the near-UV region (~350 nm). The Q-band, arising from the π-π* transition of the phthalocyanine's 18-π electron system, is particularly sensitive to the coordination environment of the central metal.

Changing the axial ligand modifies the electron density on the aluminum atom, which in turn perturbs the energy levels of the phthalocyanine frontier molecular orbitals. For instance, replacing a simple chloride with a bulky or electron-withdrawing phenoxy group can cause shifts in the Q-band maximum (λmax) nih.gov. Studies on similar systems, such as silicon phthalocyanines, have shown that axially coordinated ligands with electron-withdrawing properties can induce a redshift (a shift to longer wavelengths) of the Q-band researchgate.net. This is because electron-withdrawing groups can stabilize the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO gap and thus the energy required for the electronic transition.

The solvent can also act as an axial ligand, especially with coordinatively unsaturated metal centers, leading to spectral shifts. For chloroaluminum phthalocyanine, the Q-band maximum was observed to redshift by 5 nm when the solvent was changed from DMSO to chloroform, indicating a change in the local coordination environment nih.gov.

| Compound | Axial Ligand (X) in AlPc-X | Solvent | Q-Band λmax (nm) | Reference |

| AlPc-Cl | -Cl | DMSO | 675 | nih.gov |

| AlPc-Cl | -Cl | Chloroform | 680 | nih.gov |

| (tBu)₄PcAl-Cl | -Cl | Thin Film | 703 | researchgate.net |

| [(tBu)₄PcAl]₂O | μ-oxo | Thin Film | 645 | researchgate.net |

Comparison of Aluminum Coordination with Other Metal Phthalocyanines

The coordination chemistry of the Al(III) ion in phthalocyanine differs significantly from that of divalent transition metals (e.g., Zn(II), Cu(II), Co(II)) and tetravalent metals (e.g., Si(IV)).

Compared to Divalent Metals (e.g., Zn(II)): Aluminum is a trivalent ion (Al³⁺), necessitating one axial anionic ligand for charge neutrality. In contrast, divalent metals like Zn(II) form neutral complexes (e.g., ZnPc) without axial ligands. While Zn(II) can coordinate additional neutral ligands (like pyridine or water) to become five- or six-coordinate, these are typically more labile than the covalently bound anionic ligand in AlPc-X complexes frontiersin.orgnih.gov. The Zn(II) ion has a filled 3d¹⁰ electron shell, making it diamagnetic and limiting its electronic interactions to primarily σ-bonding, whereas Al(III) has no d-electrons, and its interaction is purely electrostatic and σ-based nih.gov. This difference contributes to the higher photodynamic therapy efficacy observed for some Al(III) phthalocyanines compared to their Zn(II) counterparts, which is attributed to differences in aggregation and cellular uptake properties nih.gov.

Compared to Tetravalent Metals (e.g., Si(IV)): Silicon phthalocyanines (SiPc) feature a central Si(IV) ion. To achieve neutrality, these complexes require two anionic axial ligands, leading to a stable, six-coordinate octahedral geometry (e.g., SiPcCl₂ or SiPc(OR)₂). This contrasts with the five-coordinate square pyramidal geometry typical of AlPc-X. The ability to introduce two axial ligands in SiPc offers a different paradigm for tuning molecular properties compared to the single site available in AlPc researchgate.net.

Compared to Transition Metals (e.g., Fe(II), Co(II)): Unlike the diamagnetic Al(III) ion, transition metals like Fe(II) and Co(II) have partially filled d-orbitals. This allows for more complex electronic interactions, including d-π* transitions (metal-to-ligand charge transfer) that can appear in the UV-vis spectrum nih.govrsc.org. The coordination of axial ligands to these metals can also influence their spin state and redox properties, an aspect absent in the closed-shell Al(III) ion researchgate.net.

| Central Ion | Typical Oxidation State | Coordination Number | Typical Geometry | Axial Ligands for Neutral Complex |

| Aluminum | +3 | 5 | Square Pyramidal | One (anionic) |

| Zinc | +2 | 4 or 5 | Square Planar or Pyramidal | Zero (can bind neutral ligands) |

| Silicon | +4 | 6 | Octahedral | Two (anionic) |

| Iron | +2 | 4, 5, or 6 | Varies | Zero (can bind neutral ligands) |

| Cobalt | +2 | 4, 5, or 6 | Varies | Zero (can bind neutral ligands) |

Compound Name Reference

| Abbreviation | Full Chemical Name |

| AlPc-Cl | Chloro(phthalocyaninato)aluminum(III) |

| (tBu)₄PcAl-Cl | Chloro[tetra(tert-butyl)phthalocyaninato]aluminum(III) |

| [(tBu)₄PcAl]₂O | μ-Oxo-bis[tetra(tert-butyl)phthalocyaninato]aluminum(III) |

| ZnPc | Phthalocyaninatozinc(II) |

| SiPc(OR)₂ | Bis(alkoxy)phthalocyaninatosilicon(IV) |

| FePc | Phthalocyaninatoiron(II) |

| CoPc | Phthalocyaninatocobalt(II) |

| AlPc-OAr | Aryloxy(phthalocyaninato)aluminum(III) |

| AlPc-OR | Alkoxy(phthalocyaninato)aluminum(III) |

| AlPc-O₂CR | Carboxylato(phthalocyaninato)aluminum(III) |

Advanced Functional Applications of Aluminum 1,8,15,22 Tetrakis Phenylthio 29h,31h Phthalocyanine

Applications in Organic Photovoltaics

The inherent characteristics of phthalocyanines, such as high thermal and chemical stability, along with strong light absorption in the visible and near-infrared (NIR) regions of the electromagnetic spectrum, make them highly promising for use in organic photovoltaic devices. researchgate.net Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine has been specifically investigated for its potential to enhance the performance of solar cells by improving their ability to capture a broader range of solar radiation.

A significant limitation of many standard solar cell sensitizers, such as ruthenium-based complexes, is their lack of absorption in the red and near-infrared parts of the solar spectrum. researchgate.net Phthalocyanines are considered potential alternatives that can overcome this issue. researchgate.net Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine exhibits a maximum absorption (λmax) at approximately 759 nm, placing it firmly in the near-infrared region.

In the architecture of multi-junction polymer solar cells, the precise alignment of molecular energy levels is paramount for efficient operation. For a material to function effectively, its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) must be appropriately positioned relative to other materials in the device to facilitate two critical processes: exciton dissociation (the splitting of a photon-generated electron-hole pair) and subsequent charge transport to the electrodes.

Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride has been specifically selected for investigation in multi-junction polymer solar cells precisely because of its suitable energy level positioning. researchgate.net The electronic properties of this molecule, including its HOMO and LUMO energy levels, have been probed using techniques such as cyclic voltammetry to confirm its suitability. researchgate.net The redox properties of phthalocyanines are well-suited for both the sensitization of titanium dioxide (TiO2) films, a common component in DSSCs, and for efficient dye regeneration by the electrolyte.

While specific HOMO/LUMO values for this exact compound are proprietary or dispersed in literature, theoretical studies on related metallophthalocyanines provide insight into their electronic structure. The frontier orbital energies can be significantly tuned by modifying the central metal or the peripheral substituents, allowing for the precise engineering of materials for photovoltaic applications.

Table 1: Typical Frontier Orbital Energy Levels for Metallophthalocyanines (MPc)

| Compound | HOMO (eV) | LUMO (eV) | Method |

|---|---|---|---|

| Zinc Phthalocyanine (B1677752) (ZnPc) | -5.1 to -5.4 | -3.1 to -3.5 | Experimental/DFT |

| Copper Phthalocyanine (CuPc) | -5.1 to -5.3 | -3.5 to -3.7 | Experimental/DFT |

| Iron Phthalocyanine (FePc) | -4.9 to -5.1 | -3.4 to -3.6 | Experimental/DFT |

Note: The values in Table 1 are illustrative for the general class of metallophthalocyanines and serve to demonstrate the typical energy range. Actual values for the subject compound may vary.

While comprehensive performance data for devices using this specific dye is not widely published, the performance of other phthalocyanine-based DSSCs provides a benchmark for their potential. Good efficiencies have been achieved with various phthalocyanine sensitizers, demonstrating their viability as alternatives to traditional dyes.

Table 2: Example Performance of Phthalocyanine-Based Dye-Sensitized Solar Cells

| Phthalocyanine Derivative | Jsc (mA/cm²) | Voc (V) | FF | Efficiency (η) (%) |

|---|---|---|---|---|

| Unsymmetrical ZnPc derivative | 5.9 | - | - | ~2.6 |

| Nickel Phthalocyanine (3-Py-Ni) | 13.15 | -0.633 | - | 5.05 |

| DSSC with Blocking Layer (General) | 3.42 | 0.62 | 0.57 | 1.24 |

Note: The data in Table 2 are for different phthalocyanine compounds and are presented for comparative context. researchgate.netespublisher.com

Integration into Nanostructured Materials and Thin Films

The utility of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine extends beyond photovoltaics into the realm of advanced materials science. Its robust structure and photophysical properties make it an excellent candidate for integration into nanostructured systems, where its function can be controlled and enhanced by the surrounding matrix. Research has shown that nanoparticles of this compound, with sizes between 50 and 70 nm, can be fabricated using methods such as microwave-assisted solvent evaporation. acs.org

One promising area of research involves the encapsulation of phenylthio-substituted aluminum phthalocyanine molecules within nanoporous silicate matrices. researchgate.net These matrices, often created through a sol-gel synthesis process, can act as "nanoreactors," confining the dye molecules in a controlled environment. researchgate.net This incorporation serves multiple purposes: it prevents the extensive aggregation that can quench the dye's useful photophysical properties, it enhances the material's stability, and it allows for the creation of solid-state materials with tailored optical functions. The spectral and aggregation properties of the phthalocyanine are studied within these matrices to understand how the confinement affects its behavior, paving the way for the development of robust sensors or photocatalytic systems. researchgate.net

In addition to absorbing NIR light, many phthalocyanine compounds are capable of emitting light in the same region upon excitation. This near-infrared fluorescence is highly valuable for applications in bio-imaging, sensing, and optical communications, as NIR light can penetrate biological tissues more effectively and experiences less interference than visible light. The study of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine's spectral properties within silicate matrices is directly relevant to its development as a luminescent material. researchgate.net By controlling the aggregation state of the molecules within the nanostructured environment, it is possible to optimize their emissive properties, leading to the creation of solid-state NIR emitters with high stability and quantum yield.

Other Emerging Applications and Future Prospects

While research specifically focused on Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine is nascent, the broader class of phenylthio-substituted and structurally related aluminum phthalocyanines is demonstrating significant promise in a variety of advanced functional applications. The unique photophysical and electronic properties imparted by the phenylthio groups, combined with the central aluminum atom, position this and similar compounds as candidates for cutting-edge technologies. Future prospects largely revolve around leveraging these properties for enhanced performance in photosensitization, chemical sensing, and catalysis.

Photodynamic Therapy (PDT)

One of the most promising future directions for phenylthio-substituted aluminum phthalocyanines lies in the field of photodynamic therapy for cancer treatment. spiedigitallibrary.orgjmchemsci.com These molecules can act as photosensitizers, which, upon activation by light of a specific wavelength, generate reactive oxygen species (ROS) that are toxic to cancer cells. jmchemsci.comresearchgate.net The presence of sulfur-containing phenylthio substituents can enhance the photodynamic efficiency. Research on analogous compounds has shown that liposomal formulations of aluminum hydroxide tetra-3-phenylthiophthalocyanine exhibit high selectivity in accumulation in tumor tissues compared to normal tissues and significant tumor growth inhibition upon irradiation. spiedigitallibrary.orgspiedigitallibrary.org

| Compound | Cancer Model | Key Findings |

| Aluminium hydroxide tetra-3-phenylthiophthalocyanine | Erlich tumor | High selectivity of accumulation in tumor (up to 8:1 tumor to normal tissue ratio) and over 80% tumor growth inhibition. spiedigitallibrary.org |

| Zinc (II) phthalocyanine derivatives with thio-alkyl substituents | In vitro studies | Strong absorption in the near-infrared region (around 780 nm), which allows for deeper tissue penetration of light. jmchemsci.com |

| Cationic water-soluble 2,9,16,23-tetramethylammonium zinc (II) iodide phthalocyanine | Chinese hamster cells | Demonstrated photodynamic activity, indicating the potential of related structures in PDT. nih.gov |

Future research will likely focus on optimizing the structure of compounds like Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine to fine-tune their photophysical properties, improve selective tumor targeting, and enhance their efficacy as second-generation photosensitizers. jmchemsci.com

Chemical Sensing

The electronic properties of aluminum phthalocyanines make them suitable for use in chemical sensors. squarespace.comrsc.org Organic thin-film transistors (OTFTs) are a key area where these compounds are being explored. squarespace.comrsc.org For instance, chloro aluminum phthalocyanine (Cl-AlPc) has been successfully used in OTFT-based sensors for the detection of cannabinoids. squarespace.comrsc.org The introduction of different functional groups, such as the phenylthio substituents in the target molecule, can modulate the intermolecular interactions and the thin-film morphology, which in turn can enhance the sensitivity and selectivity of the sensor. squarespace.com

| Sensor Application | Analyte Detected | Key Findings |

| OTFT Sensor | Cannabinoids (THC) | Chloro aluminum phthalocyanine-based sensors show a direct relationship between thin-film surface area and sensing response. rsc.org |

| OTFT Sensor | Cannabinoids (THC and CBD) | Molecular engineering of the aluminum phthalocyanine core can tune and enhance its interaction with cannabinoids, improving sensitivity. squarespace.com |

The future in this area points towards the development of highly selective and sensitive sensors for a range of analytes in environmental monitoring, medical diagnostics, and security applications. The specific arrangement of the phenylthio groups in Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine could offer unique host-guest interaction capabilities, making it a candidate for integration into advanced sensor arrays.

Photocatalysis and Solar Energy Conversion

Phthalocyanines are being actively investigated for their photocatalytic properties, which can be harnessed for environmental remediation and solar energy conversion. nih.govmdpi.com When combined with semiconductor materials like titanium dioxide (TiO2), they can enhance the absorption of visible light and improve the efficiency of photocatalytic degradation of pollutants. nih.govmdpi.com The introduction of sulfur-containing groups can influence the electronic structure and improve the performance of these materials. mdpi.com

In the context of solar energy, aluminum phthalocyanines have been used as sensitizers in dye-sensitized solar cells (DSSCs). worldscientific.com A study on a series of aluminum phthalocyanines showed that a device using aluminum 2,9,16,23-tetrakis(phenyl-thio)-29H,31H-phthalocyanine chloride exhibited the highest performance, with significant photoelectrochemical response in the near-infrared region. worldscientific.com

| Application Area | System | Key Findings |

| Photocatalysis | Metallophthalocyanine/TiO2 nanocomposites | Composites of peripherally modified phthalocyanines with TiO2 show potential for the photocatalytic removal of antibacterial drugs like sulfamethoxazole. mdpi.com |

| Dye-Sensitized Solar Cells (DSSCs) | Aluminum 2,9,16,23-tetrakis(phenyl-thio)-29H,31H-phthalocyanine chloride on TiO2 | Demonstrated efficient near-infrared sensitization, leading to improved photoelectrochemical performance compared to other aluminum phthalocyanines. worldscientific.com |

Future prospects in these areas involve the design of novel phthalocyanine-based nanocomposites for efficient water purification and the development of more robust and efficient DSSCs that can harness a broader spectrum of solar light. The specific substitution pattern of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine may offer advantages in terms of solubility, film-forming properties, and electronic coupling with semiconductor substrates.

Conclusions and Outlook for Research on Aluminum 1,8,15,22 Tetrakis Phenylthio 29h,31h Phthalocyanine

Summary of Key Academic Findings and Contributions

Research into peripherally substituted aluminum phthalocyanines, the class to which Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine belongs, has established several key principles. The introduction of substituents at the periphery of the phthalocyanine (B1677752) macrocycle, such as the phenylthio groups in the compound of interest, significantly influences the molecule's electronic, photophysical, and solubility properties.

Academic contributions in this field have largely focused on the synthesis and characterization of these complex molecules. The general synthetic route involves the cyclotetramerization of a substituted phthalonitrile precursor. For the title compound, this would be 3-(phenylthio)phthalonitrile. The presence of the central aluminum ion and the axial ligand (typically a chloride ion) further modifies the compound's characteristics.

A significant area of academic inquiry for related aluminum phthalocyanines is their application as photosensitizers in photodynamic therapy (PDT). The core principle of PDT involves a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species to induce localized cell death. The heavy atom effect of the sulfur in the phenylthio groups, coupled with the photophysical properties of the aluminum phthalocyanine core, suggests that Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine could be a promising candidate for such applications. Notably, a related compound, AlPcS4Cl, which features sulfonate groups, has been investigated for its efficacy in eradicating cancer cells.

Furthermore, the nonlinear optical (NLO) properties of substituted phthalocyanines are a subject of intense research. The extended π-conjugated system of the phthalocyanine ring can give rise to significant third-order NLO responses, making these materials attractive for applications in optical limiting and all-optical switching. The introduction of electron-donating or -withdrawing groups at the periphery can modulate these NLO properties.

Unresolved Research Questions and Challenges

Despite the foundational knowledge on substituted phthalocyanines, several research questions and challenges specifically concerning Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine remain.

The aggregation behavior of this molecule in different solvents and in the solid state is another critical unresolved aspect. Phthalocyanines are prone to aggregation, which can significantly quench their photoactivity and alter their electronic properties. Understanding and controlling the aggregation of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine is crucial for its practical application.

Furthermore, the precise impact of the four phenylthio groups at the 1, 8, 15, and 22 positions on the molecule's biological interactions and photodynamic efficacy is yet to be thoroughly investigated. The lipophilicity imparted by these groups could enhance cellular uptake, but it may also lead to challenges in formulation and delivery.

In the context of nonlinear optics, a key challenge is to establish a clear structure-property relationship. While it is known that peripheral substituents influence NLO properties, predicting the exact impact of the phenylthio groups on the third-order nonlinear susceptibility of this specific aluminum phthalocyanine requires further theoretical and experimental investigation.

Future Directions in Fundamental and Applied Research

The existing knowledge gaps point towards several promising future research directions for Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine.

Fundamental Research:

Detailed Synthesis and Characterization: A systematic study focusing on the optimized synthesis, purification, and comprehensive spectroscopic and crystallographic characterization of the compound is a crucial first step.

Photophysical and Photochemical Studies: In-depth investigations into the excited-state dynamics, fluorescence and phosphorescence properties, and the efficiency of singlet oxygen generation in various environments are essential to quantify its potential as a photosensitizer.

Theoretical Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, optical absorption spectra, and other properties of the molecule, guiding experimental efforts.

Aggregation Studies: A thorough examination of the aggregation behavior using techniques such as UV-Vis absorption and fluorescence spectroscopy in different solvents and concentrations will be critical for controlling its properties.

Applied Research:

Photodynamic Therapy: Evaluating the in vitro photocytotoxicity of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine against various cancer cell lines is a logical next step. Subsequent in vivo studies could explore its efficacy and biodistribution.

Nonlinear Optics: Characterization of the third-order nonlinear optical properties using techniques like the Z-scan method would determine its potential for applications in optical limiting and other photonic devices.

Sensors: The sensitivity of the phthalocyanine electronic structure to its environment suggests potential applications in chemical and biological sensing. Research could explore the fabrication of thin-film devices based on this molecule for detecting specific analytes.

Potential Broader Impact of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine Research

Research into Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine has the potential to make a significant impact across several scientific and technological domains.

A deeper understanding of this molecule would contribute to the broader field of materials science by enriching the knowledge base of structure-property relationships in functional organic materials. The insights gained could guide the rational design of new phthalocyanine derivatives with tailored properties for specific applications.

In the realm of medicine, should this compound prove to be an effective photosensitizer, it could lead to the development of new and improved photodynamic therapies for cancer and other diseases. Its potential for enhanced cellular uptake due to its lipophilic nature could offer advantages over existing photosensitizers.

From a technological standpoint, if the nonlinear optical properties are significant, this molecule could find use in the development of advanced optical materials and devices for telecommunications, optical computing, and eye and sensor protection.

Q & A

Q. How to address scalability challenges in synthesizing gram-scale batches for applied research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。